2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2,3,4,7,8,9-hexahydro-[1,4]dioxepino[2,3-f]indole |
InChI |
InChI=1S/C11H13NO2/c1-4-13-10-6-8-2-3-12-9(8)7-11(10)14-5-1/h6-7,12H,1-5H2 |
InChI Key |
NEHJLYJFRPFLJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C3C(=C2)CCN3)OC1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Indole derivatives : Commercially available indole or substituted indoles such as 5-chloroindole-2-carboxylate derivatives are frequently used as starting points for functionalization.
- Oxygenated side chains : Precursors bearing hydroxyl or ether functionalities are introduced to enable formation of the dioxepine ring.
Cyclization Approaches
The fused 1,4-dioxepine ring is typically formed via an intramolecular cyclization involving nucleophilic attack of an oxygen atom on a suitable electrophilic center on the indole derivative.
- Ether formation via nucleophilic substitution or ring-closing reactions : For example, a hydroxyalkyl side chain on the indole can be cyclized with a halogenated position on the aromatic ring or a carbonyl group to form the dioxepine ring.
- Acetal or ketal formation : Reaction of diols with aldehydes or ketones on the indole system can form the dioxepine ring as a cyclic acetal.
Representative Synthetic Procedure (Hypothetical Based on Analogous Literature)
Detailed Reaction Conditions and Yields
A summarized table of key reaction steps with yields from analogous indole functionalization and cyclization reactions is provided below:
Analytical and Characterization Data
- NMR Spectroscopy : Characteristic signals for the fused dioxepine ring protons appear in the 3.5–5.0 ppm region, with indole aromatic protons between 6.5–8.0 ppm.
- Mass Spectrometry : Molecular ion peaks confirm molecular weight consistent with fused heterocycle.
- X-ray Crystallography : For unambiguous confirmation of fused ring formation, single crystal X-ray diffraction is employed in some studies.
Research Results and Optimization
- The choice of catalyst and solvent significantly affects the yield and selectivity of the cyclization step.
- Acid catalysis (e.g., p-toluenesulfonic acid) under reflux conditions in aprotic solvents favors ring closure.
- Protecting groups on the indole nitrogen may be employed to prevent side reactions during cyclization.
- Temperature and reaction time optimization are critical to minimize polymerization or side reactions.
Summary Table of Preparation Methods for 2H,3H,4H,7H,8H,9H-Dioxepino[2,3-f]indole
| Method No. | Key Step | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Friedel–Crafts acylation + reduction + cyclization | AlCl3, acyl chlorides; triethylsilane; acid catalysis | Straightforward, scalable | Requires multiple steps |
| 2 | Coupling with hydroxyalkyl amines + intramolecular cyclization | BOP, DIPEA, DMF; acid catalysis | Efficient ring closure | Sensitive to moisture |
| 3 | Alternative ring closure via acetal formation | Diols + aldehydes/ketones, acid catalysis | Mild conditions, high selectivity | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the indole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxepino-indole ketones, while reduction could produce dioxepino-indole alcohols .
Scientific Research Applications
Chemistry: In chemistry, 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development .
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Core Ring Systems and Heteroatom Arrangement
The key distinguishing feature of this compound is its dioxepine-indole fusion . Below is a comparative analysis with similar fused indole derivatives:
Biological Activity
The compound 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole is a member of the dioxepine family and has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₉N₃O₂
- Molecular Weight : 229.22 g/mol
- CAS Number : 847837-43-8
Anticancer Properties
Research indicates that derivatives of dioxepino[2,3-f]indole exhibit significant anticancer activity. A study demonstrated that certain analogs could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt pathway and the activation of caspases .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies revealed that it exhibits inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be effective in the low micromolar range, highlighting its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Preliminary studies suggest that 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole may possess neuroprotective effects. Animal models have shown that it can reduce oxidative stress and inflammation in neuronal tissues. This activity is believed to be mediated through the modulation of neuroinflammatory cytokines and enhancement of antioxidant defenses .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Receptor Binding : It has been suggested that dioxepino derivatives may act on specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : Some studies indicate that these compounds can inhibit enzymes associated with tumor progression and microbial resistance mechanisms.
Case Studies
Q & A
Q. How can the molecular structure of 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole be confirmed experimentally?
To confirm the molecular structure, researchers should employ spectroscopic techniques such as NMR (¹H and ¹³C) to analyze hydrogen and carbon environments. For example, the indole ring protons typically resonate between δ 6.5–7.5 ppm, while dioxepino protons appear in the δ 3.0–4.5 range due to oxygen proximity. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₀H₁₁NO₂) by matching the exact mass . X-ray crystallography is recommended for resolving stereochemistry in crystalline derivatives, as seen in related indole-fused systems .
Q. What are the foundational synthetic routes for synthesizing indole-fused dioxepino systems?
A common approach involves cyclization reactions using indole precursors with diol or epoxide derivatives. For example, reacting indole-2-carboxylic acid derivatives with 1,4-dioxane intermediates under acidic conditions can yield the dioxepino ring. Key steps include acid-catalyzed ring closure and solvent selection (e.g., DMF or ethanol) to optimize yield . Evidence from analogous syntheses highlights the use of diisopropylethylamine as a base to deprotonate intermediates .
Q. How should researchers handle solubility challenges during purification of this compound?
Due to the compound’s heterocyclic nature, mixed-solvent recrystallization (e.g., ethanol/water or dichloromethane/hexane) is effective. For polar derivatives, column chromatography with gradients of ethyl acetate in hexane (e.g., 7:1 to 3:1) improves separation . If degradation occurs, inert atmosphere techniques (N₂/Ar) and low-temperature storage (−20°C) are advised .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between predicted and observed NMR shifts often arise from conformational flexibility or solvent effects . Use variable-temperature NMR to assess dynamic processes (e.g., ring puckering in the dioxepino moiety). For ambiguous mass spectrometry fragments, tandem MS/MS with collision-induced dissociation (CID) clarifies fragmentation pathways. Cross-validate with computational chemistry (DFT calculations) to model electronic environments .
Q. How can multicomponent reactions (MCRs) optimize the synthesis of functionalized derivatives?
MCRs leveraging formaldehyde and amino acid esters (e.g., glycine methyl ester) enable modular assembly of indole-fused heterocycles. For instance, reacting 2H,3H,4H,7H,8H,9H-[1,4]dioxepino[2,3-f]indole with formaldehyde and amines at 45°C in ethanol achieves >70% yield for 1,3,6-oxadiazepino derivatives. Real-time HPLC monitoring tracks intermediate formation and guides temperature adjustments .
Q. What mechanistic insights explain side reactions during C–H activation in indole functionalization?
Transition metal-catalyzed C–H activation (e.g., Pd or Rh) often generates byproducts via competing pathways , such as over-oxidation or dimerization. Control experiments with deuterated solvents (e.g., DMF-d₇) identify kinetic isotope effects, while ligand screening (e.g., phosphine vs. N-heterocyclic carbenes) modulates selectivity. For example, electron-deficient arylalkynes suppress undesired cycloaddition in pyrrolo[2,3-f]indole synthesis .
Q. How do substituents on the indole nitrogen influence pharmacological activity in related compounds?
Substituents like methyl or acyl groups alter bioavailability and receptor binding . In spiro-dioxepinoindole derivatives, methylation at N1 enhances blood-brain barrier penetration for CNS targets, while aroyl groups improve solubility. SAR studies on anthelmintic analogs show that bulky substituents reduce metabolic clearance .
Q. What advanced characterization methods validate salt formation in pharmaceutical derivatives?
Ion chromatography quantifies counterions (e.g., Cl⁻ or TFA⁻) in salt forms. DSC/TGA analyses confirm thermal stability and hydrate formation. For example, trifluoroacetic acid salts of diazepinoindoles exhibit distinct melting points (201°C vs. 232°C for free bases) .
Methodological Notes
- Contradiction Management : Cross-reference NMR data with computational models (e.g., Gaussian) to resolve ambiguities .
- Reaction Optimization : Use design-of-experiment (DoE) frameworks to screen solvent/base combinations .
- Safety : Avoid prolonged exposure to intermediates; decomposition may release toxic gases (e.g., CO or HCN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
